molecular formula C9H10ClFO B6352825 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene CAS No. 2379321-88-5

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene

Cat. No.: B6352825
CAS No.: 2379321-88-5
M. Wt: 188.62 g/mol
InChI Key: NVMGVGTZHGIAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is an organic compound with the molecular formula C9H10ClFO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methoxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene can be achieved through several synthetic routes. One common method involves the halogenation of 3-(methoxymethyl)-1-methylbenzene, followed by the introduction of the fluorine atom. The reaction conditions typically involve the use of halogenating agents such as chlorine gas or sulfuryl chloride, and fluorinating agents like hydrogen fluoride or fluorine gas. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the methoxymethyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include dehalogenated compounds and reduced methoxymethyl derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit or activate their function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-3-(methoxymethyl)phenol
  • 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid
  • 2-Chloro-4-fluoro-3-(methoxymethyl)phenyl)methanol

Uniqueness

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in substitution, oxidation, and reduction reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-1-fluoro-2-(methoxymethyl)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6-3-4-8(11)7(5-12-2)9(6)10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMGVGTZHGIAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.